molecular formula C15H14FN5O2 B2418167 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide CAS No. 338748-50-8

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide

Cat. No.: B2418167
CAS No.: 338748-50-8
M. Wt: 315.308
InChI Key: RRYSGIDYPORIER-LNBBNAEASA-N
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Description

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide is a complex organic compound that features a fluorinated pyridine ring, a hydrazone group, and a hydroxyimino group

Properties

IUPAC Name

(2Z,3E)-3-[(6-fluoropyridin-2-yl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c1-10(19-20-13-9-5-8-12(16)18-13)14(21-23)15(22)17-11-6-3-2-4-7-11/h2-9,23H,1H3,(H,17,22)(H,18,20)/b19-10+,21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYSGIDYPORIER-LNBBNAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC=C1)F)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CC=C1)F)/C(=N/O)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce 2-fluoropyridine . This intermediate can then be further modified through a series of reactions to introduce the hydrazone and hydroxyimino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The hydrazone group can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction of the hydrazone group can produce hydrazine derivatives.

Scientific Research Applications

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to these targets, while the hydrazone and hydroxyimino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: A simpler fluorinated pyridine derivative.

    3-fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position.

    2,6-difluoropyridine: A pyridine derivative with two fluorine atoms.

    Hydrazone derivatives: Compounds with similar hydrazone functional groups.

Uniqueness

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide is unique due to the combination of its fluorinated pyridine ring, hydrazone group, and hydroxyimino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide, with CAS number 338748-50-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H14FN5O2
  • Molar Mass: 315.3 g/mol
  • Density: 1.32 g/cm³ (predicted)
  • pKa: 8.02 (predicted) .

The compound is believed to exert its biological effects through multiple pathways, potentially involving the inhibition of specific enzymes or receptors. The presence of the hydrazone and hydroxyimino functional groups suggests that it may interact with various biological targets, including enzymes involved in inflammatory processes and possibly cancer cell proliferation.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives of hydrazones can exhibit cytotoxic effects against various cancer cell lines. The interaction of the pyridine moiety with cellular targets may enhance the compound's ability to induce apoptosis in malignant cells. Although specific data on this compound remains sparse, similar structures have shown IC50 values in the micromolar range against cancer cell lines .

Case Studies

  • In Vitro Studies : In a study examining related hydrazone compounds, researchers found significant inhibition of cancer cell growth in vitro, suggesting that modifications in the hydrazone structure could lead to enhanced potency against specific cancer types.
  • Inflammatory Models : In animal models of inflammation, compounds structurally similar to this compound exhibited reduced levels of pro-inflammatory cytokines and leukotrienes, indicating potential therapeutic benefits in inflammatory diseases .

Data Table: Comparative Biological Activity

Compound NameActivity TypeIC50 (µM)Reference
Hydrazone ACOX Inhibition0.1
Hydrazone BCytotoxicity0.4
Hydrazone CAnti-inflammatory1.1

Q & A

Basic Synthesis and Structural Characterization

Q: What are the established synthetic routes for synthesizing 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide, and how is its structure validated? A: The compound is synthesized via multi-step organic reactions, typically involving:

  • Hydrazone formation : Condensation of 6-fluoro-2-pyridinecarboxaldehyde with a hydrazine derivative under acidic conditions .
  • Hydroxyimino incorporation : Reaction with hydroxylamine hydrochloride in ethanol/water mixtures at controlled pH (5–6) to form the hydroxyimino moiety .
  • Amide coupling : Use of coupling agents like HATU or DCC to attach the N-phenylbutanamide group .

Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyridinyl protons; δ 160–165 ppm for carbonyl carbons), FT-IR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry of hydrazone and hydroxyimino groups .

Initial Biological Screening Methodologies

Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standards like ciprofloxacin .
  • Antioxidant potential : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays to measure Fe³⁺ reduction capacity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Reaction Optimization

Q: How can reaction yields be improved during the hydroxyimino incorporation step? A:

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates, achieving >85% yield .
  • pH control : Use acetate buffers (pH 5.5) to minimize side reactions (e.g., over-oxidation) .
  • Catalysts : Add catalytic ZnCl₂ (0.1 eq) to accelerate imine formation .

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